Ethyl 2,2-difluoro-2-(furan-2-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 2,2-difluoro-2-(furan-2-yl)acetate involves the use of a Schlenk tube equipped with a Teflon septum. The process includes the addition of Ir (PPy) 3, K 2 HPO 4 (2.0 equiv) and 7-methoxycoumarin (0.40 mmol, 1.0 equiv) under Ar, followed by DMSO (3 mL) with stirring. Ethyl bromodifluoroacetate (0.80 mmol, 2.0 equiv) is added subsequently .Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is C8H8F2O3 with a molecular weight of 190.14 g/mol. The crystal structure of this compound is monoclinic, with a = 6.8723 (2) Å, b = 27.0231 (7) Å, c = 7.3669 (2) Å, β = 109.235 (3)° .Scientific Research Applications
Organic Synthesis
Catalysis and Reaction Mechanisms : Research by Griffith et al. (2006) delves into difluorinated alkenoates, including Ethyl 2,2-difluoro-2-(furan-2-yl)acetate, and their reactions with furan. They observed that these reactions are catalyzed by tin(IV) and are influenced by the fluorination of the dienophile. Their study also highlights the role of a highly polar transition state and zwitterionic character in these reactions (Griffith et al., 2006).
Synthesis of Derivatives : Kumaraswamy et al. (2008) demonstrated the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles starting from Ethyl naphtho[2,1-b]furan-2-carboxylate. This process involves reactions with hydrazine hydrate and substituted acetophenones (Kumaraswamy et al., 2008).
Biochemistry and Biological Activity
- Antimicrobial and Antioxidant Activities : Devi et al. (2010) synthesized ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate and further derivatized it to study its antimicrobial and antioxidant activities. This research indicates the potential of furan-2-yl derivatives in developing bioactive compounds (Devi et al., 2010).
Material Science
- Production of Biobased Polyester : Kim et al. (2019) reported a strategy for the formation of furan-2,5-dicarboxylic acid-derived esters, which are significant in the production of biobased polyesters like polyethylene 2,5-furandicarboxylate (PEF). This research is crucial for developing sustainable materials (Kim et al., 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O3/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNHKEQFAYJESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CO1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |
CAS RN |
698378-91-5 | |
Record name | ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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